4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline
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Overview
Description
“4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline” is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a new series of 4-(substituted benzylidene)-3-((benzo[d]thiazol-2-ylthio)methyl)isoxazol-5(4 H)-one was synthesized by the reaction of mercapto benzothiazole with 4-[(4-methoxyphenyl)-methylidene-]-3-chloro-methyl-5(4 H)-isoxazolone, prepared from 90, in the presence of NaHCO3 in ethanol .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. The structure activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives are diverse and can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . These reactions often involve the formation of new carbon-nitrogen or carbon-sulfur bonds.Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds :4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline and its derivatives have been used as key intermediates in the synthesis of novel heterocyclic compounds. These synthesized compounds have been characterized through various methods such as elemental analysis, NMR spectroscopy, and X-ray crystallography, contributing significantly to the crystallographic database of heterocyclic compounds (Al-Omran & El-Khair, 2016).
Anticancer Agent Synthesis :Derivatives of this compound have been synthesized and evaluated for their anticancer activities. These compounds showed promising activity against cancer cell lines, indicating their potential as therapeutic agents (Nofal et al., 2014).
Development of Phthalocyanines :The synthesis of new phthalocyanines substituted with benzo[d]thiazol-2-ylthio groups has been reported. These compounds exhibit considerable solubility in various solvents, a primary condition for potential applications in fields such as materials science (Ağirtaş & Yildiko, 2008).
Corrosion Inhibition in Oil Wells :Compounds containing this compound have been studied for their effect as corrosion inhibitors in oil well tubular steel. They have shown promising results in protecting steel against corrosion, especially in hydrochloric acid solutions, which are commonly encountered in oil extraction processes (Yadav et al., 2015).
Fluorescent Probe Development :A novel benzothiazole-based fluorescent probe for cysteine detection, incorporating benzo[d]thiazol-2-ylthio units, has been developed. This probe has shown high selectivity and sensitivity, and has been applied in living cell imaging, offering potential use in biological and medical research (Yu et al., 2018).
Antimicrobial Activity :Compounds derived from this compound have demonstrated antimicrobial activity. These derivatives have been synthesized and tested against various microorganisms, showing potential as antimicrobial agents in pharmaceutical applications (Turan-Zitouni et al., 2004).
Mechanism of Action
Target of Action
The primary target of 4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline is the DprE1 enzyme . This enzyme plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall .
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . The disruption of this pathway due to the inhibition of the DprE1 enzyme leads to downstream effects such as the weakening of the mycobacterial cell wall .
Result of Action
The molecular effect of the compound’s action is the inhibition of the DprE1 enzyme . On a cellular level, this results in the disruption of the arabinogalactan biosynthesis pathway, leading to a weakened mycobacterial cell wall . This can potentially lead to the death of the mycobacteria, making this compound a potent anti-tubercular agent .
Future Directions
Benzothiazole derivatives, including “4-(Benzo[d]thiazol-2-ylthio)-3-chloroaniline”, have potential for further exploration as useful anti-tubercular agents . Future research could focus on optimizing the synthesis process, exploring the mechanism of action in more detail, and conducting in-depth studies on the physical and chemical properties of these compounds.
properties
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanyl)-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S2/c14-9-7-8(15)5-6-11(9)17-13-16-10-3-1-2-4-12(10)18-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSNLMOLTVGCGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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